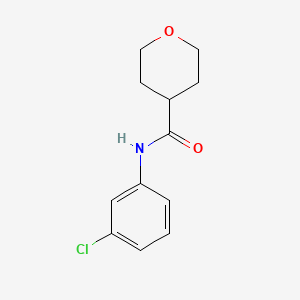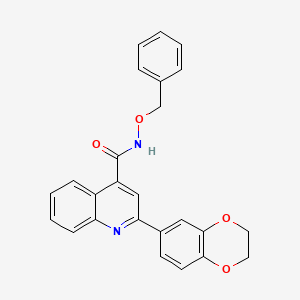
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Additionally, this compound may also induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes involved in cancer cell growth and proliferation, including topoisomerase II and tyrosine kinase. Additionally, this compound may also induce apoptosis or programmed cell death in cancer cells. Furthermore, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide in lab experiments is its potent anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide. One of the significant areas of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Furthermore, future research can focus on the development of more bioavailable formulations of this compound that can enhance its efficacy in the treatment of cancer and Alzheimer's disease. Finally, studies can explore the potential use of this compound in combination with other anticancer drugs to enhance its efficacy and reduce side effects.
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide is a promising compound that has potential applications in various scientific fields. This compound has potent anticancer and neuroprotective properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in the treatment of cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide can be achieved using different methods. One of the commonly used methods involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N-phenylmethoxy-4-chloroquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-25(27-31-16-17-6-2-1-3-7-17)20-15-22(26-21-9-5-4-8-19(20)21)18-10-11-23-24(14-18)30-13-12-29-23/h1-11,14-15H,12-13,16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKPWEJFNQSUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NOCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylmethoxyquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


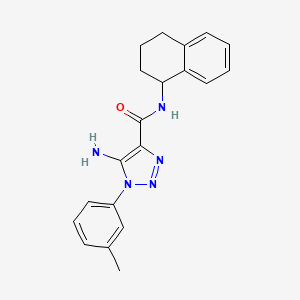
![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)
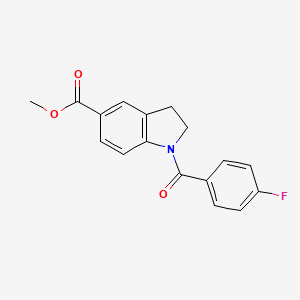
![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)
![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)
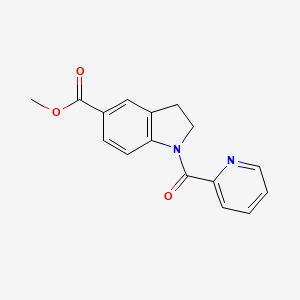
![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
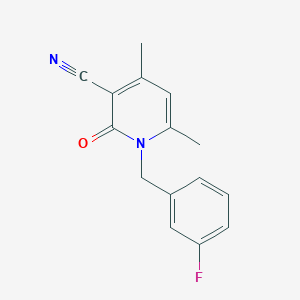
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
